N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide
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Overview
Description
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cinnamamide moiety attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide typically involves the reaction of 3-methyl-1H-1,2,4-triazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the cinnamamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
3-Methyl-1H-1,2,4-triazole: A triazole derivative with a methyl group at the 3-position.
Cinnamamide: A compound containing a cinnamoyl group attached to an amide moiety.
Uniqueness
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is unique due to the combination of the triazole ring and the cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the triazole ring enhances its stability and reactivity, while the cinnamamide moiety contributes to its biological activity and binding affinity .
Biological Activity
N-(3-Methyl-1H-1,2,4-triazol-5-yl)cinnamamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.
1. Synthesis and Structural Characteristics
This compound is synthesized by coupling 3-methyl-1H-1,2,4-triazole with cinnamic acid derivatives. The synthesis typically involves the use of coupling agents and can be optimized using various methods to enhance yield and purity. The structural features of this compound contribute significantly to its biological activity.
2. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties.
Table 1: Antimicrobial Activity of Cinnamamide Derivatives
Compound | MIC (μM) against Mycobacterium tuberculosis | Safety Profile |
---|---|---|
This compound | 5 - 95 | Good |
The minimum inhibitory concentration (MIC) for synthesized derivatives ranges from 5 to 95 μM against Mycobacterium tuberculosis, demonstrating potential as an antitubercular agent . In addition to mycobacterial activity, these compounds have shown efficacy against various Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity of Cinnamamide Derivatives
Cell Line | IC50 (μg/mL) | Most Active Compounds |
---|---|---|
HeLa | 8.49 - 62.84 | 16d, 17a |
SKOV-3 | 7.87 - 70.53 | 16c, 16d |
MCF-7 | 11.20 - 93.46 | 16c, 16d |
In vitro studies demonstrated that the most active compounds had IC50 values below 10 μg/mL against HeLa cells . The presence of the triazole ring is believed to enhance the anticancer activity by interacting with cellular targets involved in cancer progression.
4. Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds derived from cinnamic acid exhibit significant antioxidant properties through various assays.
Table 3: Antioxidant Activity Results
Assay Type | Concentration (μg/mL) | Result (Inhibition %) |
---|---|---|
DPPH | 310.50 ± 0.73 | High |
ABTS | 597.53 ± 1.30 | Moderate |
These findings suggest that the compound may serve as a potential therapeutic agent for oxidative stress-related diseases .
5. Case Studies and Research Findings
Several studies have explored the biological activity of cinnamamide derivatives:
- Antimycobacterial Activity : A series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results with good safety profiles .
- Anticancer Effects : Various derivatives were tested on different cancer cell lines such as HeLa and MCF-7, revealing significant cytotoxicity and potential for further development as anticancer agents .
- Antioxidant Properties : Investigations into the antioxidant capabilities demonstrated that these compounds could effectively scavenge free radicals, providing a basis for their use in preventing oxidative damage in biological systems .
Properties
Molecular Formula |
C12H12N4O |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(E)-N-(5-methyl-1H-1,2,4-triazol-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C12H12N4O/c1-9-13-12(16-15-9)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+ |
InChI Key |
PYAVLKPKMQHZNE-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NC(=NN1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=NN1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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